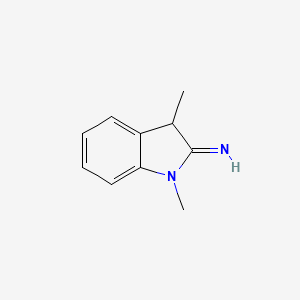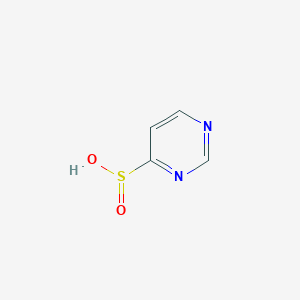![molecular formula C8H7N3O B13114920 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 64600-52-8](/img/structure/B13114920.png)
6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties . The structure of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 6th position and a keto group at the 4th position.
Preparation Methods
The synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of an intermediate that undergoes intramolecular cyclization to yield the desired product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by various nucleophiles.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound, often involving the formation of new ring structures
Scientific Research Applications
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets, particularly kinases. These enzymes play a crucial role in cell signaling and regulation. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for the proliferation and survival of cancer cells . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.
Comparison with Similar Compounds
6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs have shown potential as antitubercular agents and share a similar core structure but with a sulfur atom replacing the nitrogen in the pyridine ring.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives are known for their antiviral and anticancer properties and differ in the presence of a pyrrole ring fused to the pyrimidine core.
The uniqueness of 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
64600-52-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
YCSSDGURROTVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)











